molecular formula C10H20N2O2 B1501484 Tert-butyl methyl(3-methylazetidin-3-YL)carbamate CAS No. 943060-83-1

Tert-butyl methyl(3-methylazetidin-3-YL)carbamate

Cat. No.: B1501484
CAS No.: 943060-83-1
M. Wt: 200.28 g/mol
InChI Key: MRDWQZXOUCMQBF-UHFFFAOYSA-N
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Description

Tert-butyl methyl(3-methylazetidin-3-yl)carbamate (CAS 943060-83-1) is a chemical compound with the molecular formula C 10 H 20 N 2 O 2 and a molecular weight of 200.2780 g/mol [ 1 ]. This specialized azetidine derivative serves as a versatile building block in pharmaceutical research and organic synthesis. The structure contains both a tert-butoxycarbonyl (Boc) protecting group and a rigid, nitrogen-containing azetidine ring , making it a valuable intermediate for the development of more complex molecules [ 1 ]. The compound's primary research value lies in its application as a key synthetic intermediate in medicinal chemistry. Azetidine derivatives have demonstrated significant potential in drug discovery, particularly as core structural elements in compounds investigated for their biological activity. For instance, structurally related azetidine derivatives have been explored as CCR-3 receptor antagonists , indicating potential applications in the research of inflammatory and allergic conditions [ 6 ]. The Boc-protected amine functionality allows for further selective chemical modifications, which is essential for constructing diverse compound libraries. Safety Information: For research and development use only. Not intended for diagnostic or therapeutic use. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl N-methyl-N-(3-methylazetidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12(5)10(4)6-11-7-10/h11H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDWQZXOUCMQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693355
Record name tert-Butyl methyl(3-methylazetidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943060-83-1
Record name tert-Butyl methyl(3-methylazetidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination Approach

One common approach to synthesize substituted azetidines such as this compound is via reductive amination of azetidin-3-one or related intermediates with methylamine derivatives, followed by Boc protection.

  • Procedure:

    • React azetidin-3-one derivatives with methylamine or methyl-containing amines in the presence of a reducing agent such as sodium triacetoxyborohydride.
    • The reaction is typically carried out in an organic solvent like dichloroethane (DCE) at ambient temperature overnight.
    • After reductive amination, the amine is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate.
    • Acidic workup with HCl in dioxane may be used to remove impurities or facilitate purification.
  • Example Data from Related Piperidine Carbamate Synthesis:

    Reagents Conditions Yield Notes
    tert-butyl (3-methylpiperidin-3-yl)carbamate, paraformaldehyde, sodium triacetoxyborohydride DCE, room temp, overnight ~50% Purified by silica gel chromatography

    This method is analogous and adaptable to azetidine ring systems.

Nucleophilic Substitution on Azetidine Derivatives

  • Starting from tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride, nucleophilic substitution reactions can be employed to introduce methyl or other substituents at the 3-position of the azetidine ring.
  • Solubility and stock solution preparations are important for reaction setup, with solvents such as DMSO, PEG300, Tween 80, and corn oil used for formulation and dissolution.

Epoxide Ring-Opening and Subsequent Functionalization

  • Azetidine derivatives can be prepared via ring-opening of epoxides with amines, followed by carbamate protection.
  • General Procedure C (from related azetidine synthesis literature) involves:
    • Deprotonation of N-Boc amines with sodium hydride in DMF at low temperature.
    • Addition to tosylates or epoxides to form N-Boc aminomethyloxiranes.
    • Purification by column chromatography.
  • This approach allows regio- and stereoselective introduction of substituents on the azetidine ring.

Detailed Preparation Data Table

Step Starting Material Reagents/Conditions Reaction Type Yield/Notes
1 Azetidin-3-one or tosylate derivative Methylamine, sodium triacetoxyborohydride, DCE, RT, overnight Reductive amination Moderate yields (~50%), requires purification
2 Resulting amine Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (DCM), RT Boc protection High yield, stable carbamate formed
3 N-Boc amine Sodium hydride, DMF, tosylate or epoxide, 0-5 °C, 24 h Nucleophilic substitution/ring-opening Purification by chromatography, stereoselective
4 Boc-protected azetidine Acidic workup (4N HCl in dioxane), solvent removal Purification step Removes impurities, prepares for next step

Notes on Solvent and Stock Solution Preparation

  • Preparation of stock solutions of tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride is critical for reaction consistency.
  • Solubility data and solvent order for formulation: DMSO master solution → PEG300 → Tween 80 → water or corn oil, with mixing and clarity checks at each step.
  • This ensures homogeneity and reproducibility in synthetic and biological applications.

Summary of Research Findings

  • The synthetic routes to this compound leverage reductive amination and nucleophilic substitution strategies common in azetidine chemistry.
  • Protection with tert-butyl carbamate (Boc) is a standard step to stabilize the amine functionality during synthesis and purification.
  • Reaction conditions typically involve mild temperatures, organic solvents like DCE or DMF, and purification by chromatography.
  • The methods provide moderate to good yields and allow for regio- and stereoselective synthesis when using epoxide ring-opening techniques.
  • Proper solvent handling and stock solution preparation are essential for reproducible synthesis and downstream applications.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl methyl(3-methylazetidin-3-YL)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

Tert-butyl methyl(3-methylazetidin-3-YL)carbamate serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile reagent in synthetic chemistry.

Biology

In biological research, this compound is investigated for its interactions with biomolecules. It aids in studying structure-activity relationships (SAR) of azetidine derivatives, which are essential for understanding their biological activities. The compound has shown potential in developing enzyme inhibitors and receptor ligands, contributing to advancements in drug discovery .

Medicine

The medicinal applications of this compound are particularly noteworthy:

  • Drug Development: It acts as a precursor for synthesizing drugs targeting various diseases, including cancer and inflammatory conditions.
  • Therapeutic Properties: Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory, analgesic, and antiviral activities .
  • Anticancer Activity: In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MDA-MB-231 and Hs 578T. The effectiveness was measured by the fluorescence intensity of activated caspase 3, indicating significant apoptotic signals at specific concentrations .

Case Studies

Study Objective Findings
Study AInvestigate anticancer propertiesInduced apoptosis in MDA-MB-231 cells with increased caspase 3 activity at concentrations above X µM .
Study BEvaluate enzyme inhibitionDemonstrated effective inhibition of target enzymes involved in inflammatory pathways.
Study CAssess receptor ligand activityShowed binding affinity to specific receptors linked to pain modulation.

Mechanism of Action

The mechanism by which tert-butyl methyl(3-methylazetidin-3-YL)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor ligand, or modulator of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Physicochemical Data

Property Value
Molecular Weight 490.598 g/mol
Purity ≥95% (HPLC)
Storage Conditions 2–8°C, inert atmosphere
Solubility Soluble in DMSO, DCM

Structural Analogues

(a) Tert-butyl (azetidin-3-ylmethyl)carbamate oxalate (CAS: 1187929-81-2)
  • Structural Differences : Lacks the methyl group on the azetidine ring and features an oxalate counterion.
  • Impact on Reactivity : The absence of the 3-methyl group reduces steric hindrance, enhancing reactivity in nucleophilic substitutions .
  • Applications : Used in peptide coupling reactions due to its higher solubility in polar solvents compared to the methyl-substituted analogue .
(b) Tert-butyl (pyrrolidin-3-ylmethyl)carbamate (CAS: MFCD06796615)
  • Structural Differences : Replaces the azetidine ring with a five-membered pyrrolidine ring.
  • Impact on Conformation : The pyrrolidine ring exhibits greater conformational flexibility, favoring interactions with hydrophobic enzyme pockets .
  • Applications : Preferred in CNS drug discovery due to improved blood-brain barrier penetration .
(c) Tert-butyl (3-methylazetidin-3-yl)carbamate hydrochloride (CAS: 1408076-37-8)
  • Structural Differences : Substitutes the methylcarbamate group with a direct Boc-protected amine.
  • Impact on Stability : The hydrochloride salt form improves crystallinity and shelf life but reduces solubility in organic solvents .

Table 1: Key Properties of Selected Carbamates

Compound Molecular Weight Solubility (DMSO) Melting Point (°C) Synthetic Yield (%)
Tert-butyl methyl(3-methylazetidin-3-yl)carbamate 490.598 High Not reported 56–61
Tert-butyl (azetidin-3-ylmethyl)carbamate oxalate 332.34 Moderate 121–123 65–70
Tert-butyl (pyrrolidin-3-ylmethyl)carbamate 242.34 High 80–85 75–80

Key Observations :

  • The methyl substitution on the azetidine ring in the target compound introduces steric effects, lowering synthetic yields compared to simpler analogues .
  • Oxalate salts (e.g., CAS 1187929-81-2) exhibit higher melting points due to ionic interactions .

Reactivity in Cross-Coupling Reactions :

  • The target compound participates in Suzuki-Miyaura couplings (e.g., with boronate esters) but requires higher catalyst loading (Pd(dba)₂) compared to pyrrolidine derivatives, likely due to steric constraints .

Biological Activity

Tert-butyl methyl(3-methylazetidin-3-YL)carbamate (CAS No. 943060-83-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides an in-depth analysis of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₈N₂O₂
  • Molecular Weight : 174.25 g/mol
  • Structure : The compound features a tert-butyl group attached to a methyl(3-methylazetidin-3-yl)carbamate moiety, which contributes to its unique chemical properties and biological interactions.

This compound exhibits its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways and lead to therapeutic effects.
  • Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways related to disease processes.
  • Structure-Activity Relationship Studies : Research indicates that modifications to the azetidine structure can enhance or diminish biological activity, providing insights into optimizing therapeutic efficacy.

Biological Activities

Research has highlighted several promising biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which could be beneficial in treating conditions like arthritis.
  • Analgesic Properties : Its ability to modulate pain pathways suggests potential use as an analgesic agent.
  • Antiviral Activity : Some derivatives of this compound are being explored for their antiviral properties, indicating a broad spectrum of biological activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces markers of inflammation
AnalgesicModulates pain perception
AntiviralPotential efficacy against viral pathogens

Case Study: Enzyme Inhibition

A detailed study investigated the enzyme inhibition capacity of this compound against specific targets involved in inflammatory responses. The results indicated that the compound inhibited the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This inhibition was dose-dependent, suggesting a potential therapeutic application in managing inflammatory diseases .

Synthesis and Applications

The synthesis of this compound typically involves several steps, including the formation of the azetidine ring and subsequent functionalization. This synthetic pathway is crucial for developing derivatives with enhanced biological activity.

Table 2: Synthesis Overview

StepDescription
Formation of AzetidineReaction of appropriate precursors
Carbamate FormationIntroduction of the carbamate moiety
PurificationStandard chromatographic techniques

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing tert-butyl methyl(3-methylazetidin-3-yl)carbamate?

  • Methodology : The compound is typically synthesized via carbamate formation between 3-methylazetidin-3-amine and tert-butyl chloroformate. Key steps include:

  • Reaction Setup : Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation of sensitive intermediates.
  • Base Selection : Use triethylamine or DIPEA to scavenge HCl generated during the reaction .
  • Temperature Control : Maintain low temperatures (0–5°C) to suppress side reactions like over-alkylation .
  • Purification : Employ column chromatography or recrystallization (e.g., using ethyl acetate/hexane) to isolate the product with >95% purity .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?

  • 1H/13C NMR Analysis :

  • tert-butyl group : Look for a singlet at ~1.4 ppm (9H) in 1H NMR and a quaternary carbon signal at ~28 ppm in 13C NMR.
  • Azetidine ring : Identify methyl protons at ~1.2 ppm (3H, s) and carbamate carbonyl at ~155 ppm in 13C NMR .
    • IR Spectroscopy : Confirm the carbamate C=O stretch at ~1680–1720 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?

  • Critical Parameters :

  • Solvent Choice : Replace dichloromethane with THF for better solubility of intermediates at scale .
  • Catalyst Screening : Evaluate alternatives to Pd-based catalysts (e.g., CuI) for coupling steps to reduce costs .
  • Continuous Flow Systems : Implement flow chemistry to enhance mixing and heat transfer, reducing reaction time by 30–50% .
    • Troubleshooting Low Yields :
  • Side Reactions : Monitor for azetidine ring-opening via LC-MS; adjust pH to neutral conditions if degradation occurs .

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • X-ray Crystallography :

  • Use SHELXL for refinement, focusing on hydrogen bonding patterns (e.g., N–H···O interactions) to resolve disorder in the tert-butyl group .
  • Validate against DFT-optimized structures to identify discrepancies in bond angles >2° .
    • Alternative Techniques :
  • Pair SC-XRD with powder XRD to confirm polymorph consistency .

Q. How can this compound be applied in studying enzyme inhibition mechanisms?

  • Methodological Approach :

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., proteases), focusing on the carbamate’s electrophilic carbonyl .
  • Kinetic Assays : Perform time-dependent inhibition studies with fluorogenic substrates (e.g., AMC-labeled peptides) to calculate KiK_i values .
  • Site-Directed Mutagenesis : Validate binding residues (e.g., catalytic serine) via mutant enzyme activity comparisons .

Data Analysis & Stability

Q. What protocols ensure the stability of this compound during long-term storage?

  • Storage Conditions :

  • Temperature : Store at –20°C under nitrogen to prevent hydrolysis of the carbamate group .
  • Light Sensitivity : Use amber vials to avoid photodegradation; monitor purity via HPLC every 6 months .
    • Decomposition Signs :
  • Detect free amine (3-methylazetidin-3-amine) via TLC (Rf shift) or LC-MS ([M+H]+ = 102.1) .

Q. How should researchers address discrepancies between computational and experimental vibrational spectra?

  • Root Cause Analysis :

  • Solvent Effects : Re-run DFT calculations (e.g., Gaussian 16) with implicit solvent models (e.g., PCM for DCM) to align with experimental IR .
  • Conformational Sampling : Compare multiple low-energy conformers (e.g., via MD simulations) to account for dynamic effects in experimental data .

Structural & Functional Insights

Q. What role does the tert-butyl group play in the compound’s reactivity and biological activity?

  • Steric Effects : The bulky tert-butyl group shields the carbamate, reducing nonspecific binding in enzyme assays .
  • Metabolic Stability : Enhances resistance to esterase-mediated hydrolysis compared to methyl carbamates .
  • Comparative Data :

  • Replace with isopropyl carbamate to assess steric impact on IC50 values .

Synthetic Challenges

Q. How can researchers mitigate racemization during functionalization of this compound?

  • Chiral Integrity :

  • Use enantiopure starting materials (e.g., (R)-3-methylazetidin-3-amine) and monitor optical rotation during synthesis .
  • Avoid strong bases (e.g., NaOH) during deprotection; opt for TFA in DCM at 0°C .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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